7-((E)-(4-((E)-(4-((4-(Benzoylamino)benzoyl)amino)-7-sulfo-1-naphthyl)diazenyl)-2-methylphenyl)diazenyl)-4-hydroxynaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 58783 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a class of molecules known for their ability to interact with specific biological targets, making it valuable in research and potential therapeutic applications.
Preparation Methods
The synthesis of NSC 58783 involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired yield and purity of NSC 58783. Industrial production methods may involve scaling up these laboratory procedures, optimizing them for larger quantities while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
NSC 58783 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in NSC 58783.
Scientific Research Applications
NSC 58783 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic procedures. In biology, it is studied for its interactions with cellular components and its potential effects on cellular processes. In medicine, NSC 58783 is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. Additionally, in industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of NSC 58783 involves its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific context in which NSC 58783 is used, but they often include key enzymes or receptors that play crucial roles in cellular processes.
Comparison with Similar Compounds
NSC 58783 can be compared to other similar compounds in terms of its chemical structure and biological activity. Similar compounds may include those with related functional groups or those that interact with the same molecular targets. The uniqueness of NSC 58783 lies in its specific interactions and the resulting biological effects, which may differ from those of other compounds in its class. Some similar compounds include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) .
Properties
CAS No. |
7401-38-9 |
---|---|
Molecular Formula |
C41H30N6O9S2 |
Molecular Weight |
814.8 g/mol |
IUPAC Name |
7-[[4-[[4-[(4-benzamidobenzoyl)amino]-7-sulfonaphthalen-1-yl]diazenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C41H30N6O9S2/c1-24-19-29(12-16-36(24)46-45-30-11-14-33-27(20-30)21-32(23-39(33)48)58(54,55)56)44-47-38-18-17-37(34-15-13-31(22-35(34)38)57(51,52)53)43-41(50)26-7-9-28(10-8-26)42-40(49)25-5-3-2-4-6-25/h2-23,48H,1H3,(H,42,49)(H,43,50)(H,51,52,53)(H,54,55,56) |
InChI Key |
GVSVWYKBBAIBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C3C=C(C=CC3=C(C=C2)NC(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5)S(=O)(=O)O)N=NC6=CC7=CC(=CC(=C7C=C6)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.